molecular formula C15H16N2O3 B293995 N-{2-[(3-methylbenzoyl)amino]ethyl}-2-furamide

N-{2-[(3-methylbenzoyl)amino]ethyl}-2-furamide

Cat. No. B293995
M. Wt: 272.3 g/mol
InChI Key: UXXJEJMVFLBZHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(3-methylbenzoyl)amino]ethyl}-2-furamide, also known as MAFP, is a synthetic compound that has been widely used in scientific research. MAFP is a potent and irreversible inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that plays a crucial role in the metabolism of endocannabinoids.

Mechanism of Action

N-{2-[(3-methylbenzoyl)amino]ethyl}-2-furamide irreversibly binds to the active site of FAAH, inhibiting its activity and thereby increasing endocannabinoid levels in the body. This mechanism of action leads to a variety of physiological effects, which will be discussed in the next section.
Biochemical and Physiological Effects:
Inhibition of FAAH by N-{2-[(3-methylbenzoyl)amino]ethyl}-2-furamide leads to an increase in endocannabinoid levels in the body, which can have various physiological effects. Endocannabinoids have been shown to play a role in pain perception, appetite regulation, and mood regulation. Inhibition of FAAH by N-{2-[(3-methylbenzoyl)amino]ethyl}-2-furamide has been shown to produce analgesic effects in animal models of pain. N-{2-[(3-methylbenzoyl)amino]ethyl}-2-furamide has also been shown to increase food intake in rats, suggesting a potential role in appetite regulation. Finally, N-{2-[(3-methylbenzoyl)amino]ethyl}-2-furamide has been shown to produce anxiolytic effects in animal models of anxiety.

Advantages and Limitations for Lab Experiments

N-{2-[(3-methylbenzoyl)amino]ethyl}-2-furamide has several advantages as a research tool. It is a potent and irreversible inhibitor of FAAH, making it a useful tool for studying the role of endocannabinoids in various physiological processes. N-{2-[(3-methylbenzoyl)amino]ethyl}-2-furamide has also been shown to have a high degree of selectivity for FAAH, meaning that it does not significantly affect other enzymes or receptors in the body. However, there are also some limitations to the use of N-{2-[(3-methylbenzoyl)amino]ethyl}-2-furamide in lab experiments. N-{2-[(3-methylbenzoyl)amino]ethyl}-2-furamide is a synthetic compound and may not fully replicate the effects of endocannabinoids in the body. Additionally, N-{2-[(3-methylbenzoyl)amino]ethyl}-2-furamide is not suitable for use in human studies due to its irreversible inhibition of FAAH.

Future Directions

There are several future directions for research on N-{2-[(3-methylbenzoyl)amino]ethyl}-2-furamide and its effects on the endocannabinoid system. One area of research is the potential therapeutic uses of N-{2-[(3-methylbenzoyl)amino]ethyl}-2-furamide for pain management and anxiety disorders. Another area of research is the development of more selective and reversible FAAH inhibitors that can be used in human studies. Finally, further research is needed to fully understand the role of endocannabinoids in various physiological processes and the potential therapeutic uses of targeting the endocannabinoid system.
Conclusion:
In conclusion, N-{2-[(3-methylbenzoyl)amino]ethyl}-2-furamide is a synthetic compound that has been widely used in scientific research as a potent and irreversible inhibitor of FAAH. N-{2-[(3-methylbenzoyl)amino]ethyl}-2-furamide has been shown to increase endocannabinoid levels in the body, leading to various physiological effects such as pain relief, appetite regulation, and anxiety reduction. While N-{2-[(3-methylbenzoyl)amino]ethyl}-2-furamide has several advantages as a research tool, there are also limitations to its use in lab experiments. Future research on N-{2-[(3-methylbenzoyl)amino]ethyl}-2-furamide and the endocannabinoid system may lead to new therapeutic approaches for pain management and anxiety disorders.

Synthesis Methods

N-{2-[(3-methylbenzoyl)amino]ethyl}-2-furamide can be synthesized using a simple two-step reaction. First, 2-furoic acid is reacted with thionyl chloride to form 2-furoyl chloride. Then, 2-furoyl chloride is reacted with N-(3-methylbenzoyl)ethylenediamine in the presence of triethylamine to form N-{2-[(3-methylbenzoyl)amino]ethyl}-2-furamide. The purity of N-{2-[(3-methylbenzoyl)amino]ethyl}-2-furamide can be improved by recrystallization from methanol.

Scientific Research Applications

N-{2-[(3-methylbenzoyl)amino]ethyl}-2-furamide has been used in various scientific research studies, particularly in the field of endocannabinoid research. Endocannabinoids are a group of lipid molecules that interact with cannabinoid receptors in the body and play a crucial role in various physiological processes such as pain perception, appetite, and mood regulation. FAAH is an enzyme that breaks down endocannabinoids, and inhibiting FAAH activity can increase endocannabinoid levels in the body.

properties

Molecular Formula

C15H16N2O3

Molecular Weight

272.3 g/mol

IUPAC Name

N-[2-[(3-methylbenzoyl)amino]ethyl]furan-2-carboxamide

InChI

InChI=1S/C15H16N2O3/c1-11-4-2-5-12(10-11)14(18)16-7-8-17-15(19)13-6-3-9-20-13/h2-6,9-10H,7-8H2,1H3,(H,16,18)(H,17,19)

InChI Key

UXXJEJMVFLBZHH-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C(=O)NCCNC(=O)C2=CC=CO2

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCCNC(=O)C2=CC=CO2

solubility

34.5 [ug/mL]

Origin of Product

United States

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